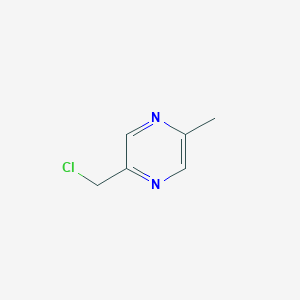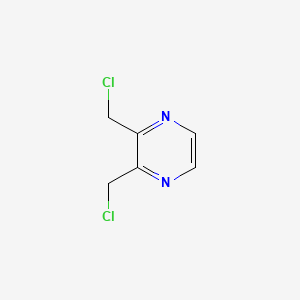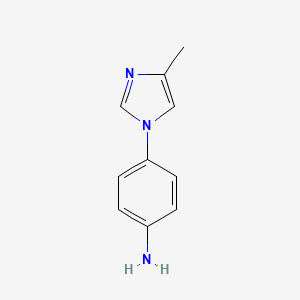
4-(4-甲基-1H-咪唑-1-基)苯胺
概述
描述
4-(4-Methyl-1H-imidazol-1-yl)benzenamine is a heterocyclic aromatic amine with the molecular formula C10H11N3. It is characterized by the presence of an imidazole ring substituted with a methyl group at the 4-position and an aniline moiety at the 1-position. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
科学研究应用
4-(4-Methyl-1H-imidazol-1-yl)benzenamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
It is known that imidazole derivatives, such as 4-(4-methyl-1h-imidazol-1-yl)benzenamine, exhibit a broad range of biological activities . This suggests that they interact with multiple targets, potentially including enzymes, receptors, and other proteins.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often acting as inhibitors or activators . The exact interaction between 4-(4-Methyl-1h-imidazol-1-yl)benzenamine and its targets would depend on the specific target and the context of the biological system.
Biochemical Pathways
These could potentially include pathways related to the biological activities mentioned earlier, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and others .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that 4-(4-Methyl-1h-imidazol-1-yl)benzenamine could have good bioavailability.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that the compound induces a variety of effects at the molecular and cellular levels . These could potentially include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell proliferation or apoptosis, among others.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine typically involves the reaction of 4-methylimidazole with 4-nitroaniline, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, the production of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, ensuring consistent product quality .
Types of Reactions:
Oxidation: 4-(4-Methyl-1H-imidazol-1-yl)benzenamine can undergo oxidation reactions, typically forming imidazole N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under conditions such as reflux in organic solvents[][3].
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Various reduced derivatives of the imidazole ring.
Substitution: Functionalized imidazole derivatives with diverse applications[][3].
相似化合物的比较
- 4-(1H-Imidazol-1-yl)benzenamine
- 4-(1H-Imidazol-1-ylmethyl)benzoic acid
- Methyl 4-(1H-imidazol-1-yl)benzoate
Comparison: 4-(4-Methyl-1H-imidazol-1-yl)benzenamine is unique due to the presence of a methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in various research applications .
属性
IUPAC Name |
4-(4-methylimidazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-6-13(7-12-8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUPTRYCQKQLCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70580985 | |
| Record name | 4-(4-Methyl-1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70580985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102791-87-7 | |
| Record name | 4-(4-Methyl-1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70580985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
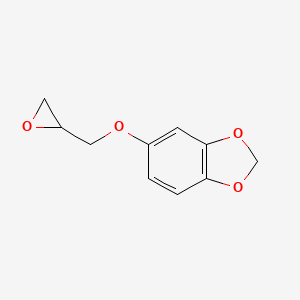
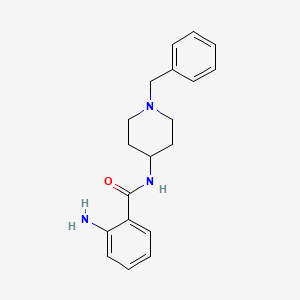

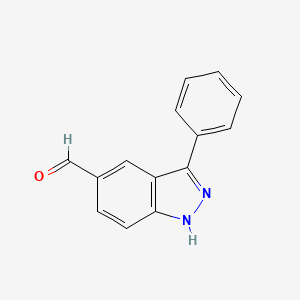
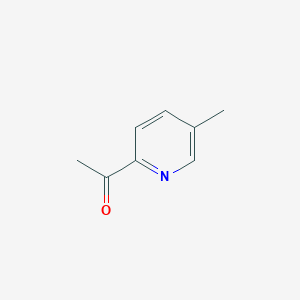
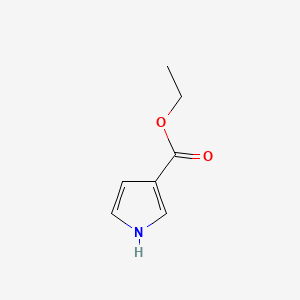
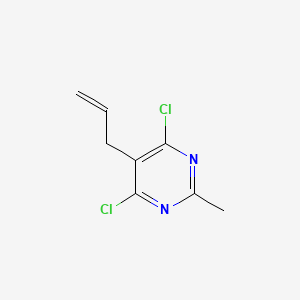

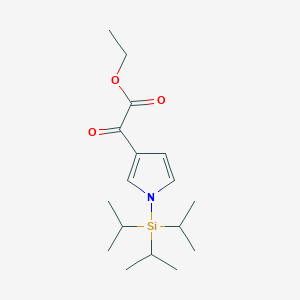
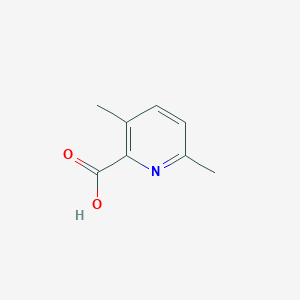
![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1317138.png)
![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)
